![molecular formula C15H13NO5 B6401740 2-(3-Ethoxyphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261964-30-0](/img/structure/B6401740.png)
2-(3-Ethoxyphenyl)-4-nitrobenzoic acid, 95%
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Overview
Description
2-(3-Ethoxyphenyl)-4-nitrobenzoic acid, also known as 2-E-4-NBA, is a phenyl-substituted nitrobenzoic acid that is widely used in scientific research. It is a white crystalline solid with a melting point of 136-138°C and a molecular weight of 250.27 g/mol. It is soluble in dimethylformamide, dimethyl sulfoxide, and acetonitrile and is insoluble in water. 2-E-4-NBA is used as a reagent in a variety of reactions, including the synthesis of dyes, pharmaceuticals, and other compounds.
Mechanism of Action
2-(3-Ethoxyphenyl)-4-nitrobenzoic acid, 95% acts as a nucleophile in organic reactions due to its electron-rich nitro group. This allows it to react with electrophiles, such as alkyl halides and aldehydes, to form new compounds. In addition, the electron-rich nitro group can also act as a Lewis acid, allowing it to react with Lewis bases, such as amines and phosphines, to form new compounds.
Biochemical and Physiological Effects
2-(3-Ethoxyphenyl)-4-nitrobenzoic acid, 95% is not known to have any significant biochemical or physiological effects. It is not considered to be toxic and is not known to be carcinogenic or mutagenic.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(3-Ethoxyphenyl)-4-nitrobenzoic acid, 95% in lab experiments is its low cost and availability. It is also relatively stable and can be stored for long periods of time. However, it is insoluble in water and can be difficult to work with in aqueous solutions.
Future Directions
The potential applications of 2-(3-Ethoxyphenyl)-4-nitrobenzoic acid, 95% are numerous and can be explored in a variety of areas. For example, it can be used in the synthesis of dyes, pharmaceuticals, and other compounds. In addition, it can be used as a catalyst in the synthesis of polymers and as a chromogenic reagent in immunoassays. It can also be used in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. Finally, it can be used in the synthesis of organic semiconductors, which can be used in the development of novel electronic devices.
Synthesis Methods
2-(3-Ethoxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized through a three-step process. The first step involves the reaction of 3-ethoxyphenol with nitric acid to form 2-ethoxy-4-nitrophenol. This is then reacted with sodium nitrite and sulfuric acid to form the desired 2-ethoxy-4-nitrobenzoic acid. Finally, the acid is purified by recrystallization from ethanol or methanol.
Scientific Research Applications
2-(3-Ethoxyphenyl)-4-nitrobenzoic acid, 95% is widely used in scientific research for a variety of applications. It is used as a reagent in the synthesis of dyes and pharmaceuticals, as well as other compounds. In addition, it is used as a catalyst in the synthesis of polymers and as a chromogenic reagent in immunoassays. 2-(3-Ethoxyphenyl)-4-nitrobenzoic acid, 95% has also been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
properties
IUPAC Name |
2-(3-ethoxyphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-2-21-12-5-3-4-10(8-12)14-9-11(16(19)20)6-7-13(14)15(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMFWLPKRXEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690039 |
Source
|
Record name | 3'-Ethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-30-0 |
Source
|
Record name | 3'-Ethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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